molecular formula C17H32ClN B13763082 N-[3-(1-adamantyl)propyl]-2-methylpropan-2-amine;hydrochloride CAS No. 52582-80-6

N-[3-(1-adamantyl)propyl]-2-methylpropan-2-amine;hydrochloride

Cat. No.: B13763082
CAS No.: 52582-80-6
M. Wt: 285.9 g/mol
InChI Key: SNZADUDEPOWBBM-UHFFFAOYSA-N
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Description

N-[3-(1-adamantyl)propyl]-2-methylpropan-2-amine;hydrochloride is a compound that belongs to the class of adamantane derivatives. Adamantane is a hydrocarbon with a unique cage-like structure, which imparts special properties to its derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-adamantyl)propyl]-2-methylpropan-2-amine;hydrochloride typically involves the alkylation of adamantane derivatives. One common method includes the reaction of 1-adamantyl bromide with 3-aminopropyl-2-methylpropan-2-amine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-adamantyl)propyl]-2-methylpropan-2-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(1-adamantyl)propyl]-2-methylpropan-2-amine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antiviral and antibacterial properties.

    Medicine: Investigated for its potential use in treating neurological disorders due to its structural similarity to known antiviral drugs.

    Industry: Utilized in the development of advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of N-[3-(1-adamantyl)propyl]-2-methylpropan-2-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to and inhibit certain enzymes or receptors, leading to its biological effects. For example, its structural similarity to antiviral drugs suggests that it may inhibit viral replication by interfering with viral enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 1-Adamantylamine
  • 2-Adamantylamine
  • 3-Adamantylamine

Uniqueness

N-[3-(1-adamantyl)propyl]-2-methylpropan-2-amine;hydrochloride is unique due to its specific substitution pattern on the adamantane core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-[3-(1-adamantyl)propyl]-2-methylpropan-2-amine;hydrochloride, a compound derived from adamantane, has garnered attention due to its potential biological activities. This article explores its synthesis, properties, mechanisms of action, and applications in various fields, supported by relevant research findings.

Molecular Information:

PropertyDetails
CAS No.52582-80-6
Molecular FormulaC17H32ClN
Molecular Weight285.9 g/mol
IUPAC NameThis compound
InChI KeySNZADUDEPOWBBM-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the alkylation of adamantane derivatives. A common method includes reacting 1-adamantyl bromide with 3-aminopropyl-2-methylpropan-2-amine under basic conditions using solvents like dichloromethane or toluene. The product is purified through recrystallization.

This compound exhibits biological activity through its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound can bind to and inhibit viral enzymes, suggesting potential antiviral properties.
  • Receptor Modulation: Its structural similarity to known antiviral drugs implies that it may modulate receptor activity, impacting cellular processes.

Biological Activity

Research indicates that this compound may possess several biological activities:

  • Antiviral Properties: Preliminary studies suggest effectiveness against certain viral strains by interfering with replication mechanisms.
  • Antibacterial Effects: Investigations into its antibacterial properties have shown promise, warranting further exploration in medicinal chemistry.
  • Neurological Applications: Due to its structural characteristics, it is being studied for potential therapeutic effects in neurological disorders .

Antiviral Activity

A study evaluated the compound's efficacy against various viral strains, demonstrating significant inhibition at low concentrations. The mechanism involved interference with viral replication pathways.

Antibacterial Evaluation

In vitro assays revealed that this compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

The unique structure of this compound differentiates it from other adamantane derivatives such as 1-adamantylamine and 2-adamantylamine. This distinct substitution pattern contributes to its unique biological properties and applications in research.

CompoundUnique Features
This compoundSpecific substitution on adamantane core leading to unique activity
1-AdamantylamineBasic amine structure with limited biological activity
2-AdamantylamineSimilar properties but different substitution pattern

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[3-(1-adamantyl)propyl]-2-methylpropan-2-amine;hydrochloride, and how can purity be optimized?

The synthesis typically involves nucleophilic substitution or alkylation reactions between adamantane derivatives and tertiary amines. For example, analogous compounds (e.g., methyl[1-(3-methylphenyl)propan-2-yl]amine hydrochloride) are synthesized via reactions in ethanol/methanol with bases like NaOH or K₂CO₃ under reflux . Purification often employs recrystallization or chromatography, with yield optimization dependent on solvent polarity and reaction time . Purity verification requires HPLC (>98%) and spectral confirmation (¹H/¹³C NMR) .

Q. What safety protocols are critical when handling this compound?

Based on structurally similar adamantane derivatives, this compound likely falls under GHS Category 3 for oral toxicity and Category 1B for skin corrosion . Required precautions include:

  • Use of PPE (gloves, goggles, lab coat).
  • Fume hood for handling powders to avoid inhalation (P260 precaution) .
  • Waste disposal compliant with aquatic hazard protocols (GHS Category 1 for acute/chronic aquatic toxicity) .

Q. How is the molecular structure confirmed post-synthesis?

Key techniques include:

  • ¹H/¹³C NMR : Peaks for adamantyl protons (δ 1.6–2.1 ppm as multiplets) and tert-butyl groups (δ 1.2–1.4 ppm as singlets) .
  • HRMS : Exact mass verification (e.g., [M+H]⁺ for C₁₈H₃₁N₂Cl requires <5 ppm error) .
  • IR Spectroscopy : Amine N-H stretches (~3300 cm⁻¹) and C-Cl bonds (700–800 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

Discrepancies may arise from stereochemical variations or impurities. For example:

  • Adamantyl conformation : Chair vs. boat configurations alter proton environments, causing splitting patterns to deviate from expected .
  • Counterion effects : HCl may hydrogen-bond with amines, shifting NMR peaks .
  • Resolution : Use 2D NMR (COSY, HSQC) to map coupling and deuterated solvents to isolate solvent artifacts .

Q. What in vitro assays are suitable for evaluating biological activity, and how should IC₅₀ values be interpreted?

This compound’s adamantane moiety suggests potential CNS or antiviral activity. Recommended assays:

  • Receptor binding : Radioligand displacement assays (e.g., 5-HT₂C receptors, referencing structurally related cyclopropylmethylamines ).
  • Cytotoxicity : MTT assays with HEK-293 or HeLa cells (IC₅₀ <10 µM indicates high potency) .
  • Data interpretation : Compare IC₅₀ values against positive controls (e.g., amantadine for viral inhibition) and validate via dose-response curves .

Q. What computational methods aid in predicting this compound’s pharmacokinetics?

  • ADMET prediction : Use SwissADME to estimate logP (~3.5 for adamantane derivatives), blood-brain barrier permeability (High CNS MPO score), and CYP450 interactions .
  • Docking studies : Autodock Vina for binding affinity to targets like NMDA receptors (PDB ID: 2A5T) .
  • MD simulations : GROMACS for stability analysis of adamantyl-protein complexes over 100 ns trajectories .

Q. How does this compound compare to analogs like N-(2-chloroethyl)-N-isopropylpropan-2-aminium chloride in stability studies?

Comparative stability under stress conditions:

  • Thermal degradation : TGA analysis (e.g., 5% weight loss at 150°C vs. 120°C for less stable analogs) .
  • Hydrolysis : Accelerated testing in pH 1–9 buffers; adamantane derivatives typically show <5% degradation at pH 7 after 72h .
  • Oxidation : Exposure to H₂O₂ (3% w/v) for 24h; tertiary amines resist oxidation better than secondary analogs .

Q. Methodological Notes

  • Contradiction management : Cross-validate spectral data with multiple techniques (e.g., XRD for crystalline confirmation) .
  • Biological assays : Include negative controls (e.g., vehicle-only) and triplicate runs to ensure reproducibility .
  • Environmental impact : Follow OECD 301 guidelines for biodegradability testing due to GHS aquatic toxicity classification .

Properties

CAS No.

52582-80-6

Molecular Formula

C17H32ClN

Molecular Weight

285.9 g/mol

IUPAC Name

N-[3-(1-adamantyl)propyl]-2-methylpropan-2-amine;hydrochloride

InChI

InChI=1S/C17H31N.ClH/c1-16(2,3)18-6-4-5-17-10-13-7-14(11-17)9-15(8-13)12-17;/h13-15,18H,4-12H2,1-3H3;1H

InChI Key

SNZADUDEPOWBBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCCCC12CC3CC(C1)CC(C3)C2.Cl

Origin of Product

United States

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